molecular formula C8H5F3O2 B6166359 2,4,5-trifluoro-3-methoxybenzaldehyde CAS No. 1260679-12-6

2,4,5-trifluoro-3-methoxybenzaldehyde

Cat. No.: B6166359
CAS No.: 1260679-12-6
M. Wt: 190.12 g/mol
InChI Key: DIZYRACQZPGHGP-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of three fluorine atoms and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 3-methoxybenzaldehyde using trifluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes, including halogenation and methoxylation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: 2,4,5-Trifluoro-3-methoxybenzaldehyde can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2,4,5-Trifluoro-3-methoxybenzaldehyde is used in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • 2,4,5-Trifluoro-3-methoxybenzoic acid
  • 2,4,5-Trifluoro-3-methoxybenzoyl chloride
  • 2,4,6-Trifluoro-3-methoxybenzaldehyde

Comparison: 2,4,5-Trifluoro-3-methoxybenzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring. The presence of three fluorine atoms and a methoxy group provides distinct reactivity and properties compared to its analogs. For instance, 2,4,6-trifluoro-3-methoxybenzaldehyde has a different fluorine substitution pattern, which can lead to variations in chemical behavior and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,5-trifluoro-3-methoxybenzaldehyde involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "trifluoroacetic anhydride", "trifluoroacetic acid", "sodium hydroxide", "sodium chloride", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-methoxybenzaldehyde (1.0 equiv) in trifluoroacetic anhydride (2.0 equiv) and heat the mixture at 80°C for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add trifluoroacetic acid (2.0 equiv) dropwise with stirring.", "Step 3: Add sodium hydroxide (2.0 equiv) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water and sodium chloride solution.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2,4,5-trifluoro-3-methoxybenzaldehyde as a yellow solid." ] }

CAS No.

1260679-12-6

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

2,4,5-trifluoro-3-methoxybenzaldehyde

InChI

InChI=1S/C8H5F3O2/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2-3H,1H3

InChI Key

DIZYRACQZPGHGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C=O)F

Purity

95

Origin of Product

United States

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